Cas no 956907-34-9 (1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
![1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure](https://ja.kuujia.com/scimg/cas/956907-34-9x500.png)
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(oxan-2-yloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-{2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- (1-(2-((TETRAHYDRO-2H-PYRAN-2-YL)OXY)ETHYL)-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER
- 1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(tetrahydropyran-2-yloxy)ethyl]-4
- [2-(tetrahydro-pyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- P15294
- 1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3 ,2]dioxaborolan-2-yl)-1H-pyrazole
- SY110875
- YWRBLSYOLXMZGA-UHFFFAOYSA-N
- DTXSID20731586
- 1-[2-(tetrahydropyran-2-yloxy)ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(tetrahydro-pyran-2-yloxy)ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]pyrazole-4-boronic Acid Pinacol Ester
- 956907-34-9
- SCHEMBL253078
- DB-328362
- 1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(2-(tetrahydro-2H-pyran-2yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazole
- 1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetra methyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazole
- 1-[2-(tetrahydropyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxa-borolan-2-yl)-1H-pyrazol
- 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-1H-4-pyrazole boronic acid pinacol ester
- AKOS025293810
- 1-[2-(tetrahydro-pyran-2-yloxy)-ethl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- AS-52527
- 1-[2-(tetrahydropyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- SB12215
- 1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazole
- 1-{2-[(Oxan-2-yl)oxy]ethyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxa borolan-2-yl)-1H-pyrazole
- CS-0052679
- A1-04299
- MFCD16294418
- 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
- MDL: MFCD16294418
- インチ: 1S/C16H27BN2O4/c1-15(2)16(3,4)23-17(22-15)13-11-18-19(12-13)8-10-21-14-7-5-6-9-20-14/h11-12,14H,5-10H2,1-4H3
- InChIKey: YWRBLSYOLXMZGA-UHFFFAOYSA-N
- SMILES: O1B(C2C([H])=NN(C([H])([H])C([H])([H])OC3([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O3)C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 322.2063875 g/mol
- 同位素质量: 322.2063875 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 392
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7
- 分子量: 322.2
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A857754-250mg |
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 98% | 250mg |
$105.0 | 2025-03-04 | |
Chemenu | CM219456-250mg |
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 95%+ | 250mg |
$114 | 2024-07-18 | |
Apollo Scientific | OR51750-250mg |
1-{2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl}-1H-pyrazole-4-boronic acid, pinacol ester |
956907-34-9 | 98% | 250mg |
£157.00 | 2025-02-20 | |
Ambeed | A857754-1g |
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 98% | 1g |
$283.0 | 2025-03-04 | |
Ambeed | A857754-100mg |
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 98% | 100mg |
$62.0 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123319-250mg |
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 98% | 250mg |
¥890.00 | 2024-04-23 | |
eNovation Chemicals LLC | D585725-100mg |
1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 97% | 100mg |
$100 | 2024-05-23 | |
Aaron | AR00IK1N-5g |
1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 98% | 5g |
$1048.00 | 2024-07-18 | |
Ambeed | A857754-5g |
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 98% | 5g |
$990.0 | 2025-03-04 | |
A2B Chem LLC | AI64687-1g |
1-(2-(Tetrahydro-2h-pyran-2-yloxy)ethyl)-1h-4-pyrazole boronic acid pinacol ester |
956907-34-9 | 98% | 1g |
$207.00 | 2024-07-18 |
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報
Recent Advances in the Study of 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 956907-34-9)
The compound 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 956907-34-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic acid derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting proteases and other enzymes. Recent studies have highlighted its potential in drug discovery, especially in the context of boron-containing compounds, which are known for their unique reactivity and therapeutic applications.
One of the most notable advancements in the research of this compound is its application in Suzuki-Miyaura cross-coupling reactions, a pivotal method in the synthesis of complex organic molecules. The tetramethyl-1,3,2-dioxaborolan-2-yl group in the molecule serves as a stable and reactive boron source, facilitating efficient coupling with aryl halides. This property has been exploited in the synthesis of potential drug candidates, particularly in oncology and infectious diseases. Recent publications have demonstrated its utility in constructing biaryl structures, which are prevalent in many FDA-approved drugs.
In addition to its synthetic applications, 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its direct biological activity. Preliminary studies suggest that the compound exhibits moderate inhibitory effects on certain proteolytic enzymes, making it a candidate for further optimization in protease inhibitor development. Researchers have also explored its potential as a boron carrier for boron neutron capture therapy (BNCT), a promising approach for treating certain types of cancer. The oxan-2-yloxyethyl moiety in the molecule enhances its solubility and bioavailability, addressing some of the challenges associated with boron-containing compounds.
Recent structural modifications of the compound have focused on improving its pharmacokinetic properties. For instance, variations in the oxan-2-yloxyethyl chain length have been studied to optimize membrane permeability and metabolic stability. Computational modeling and in vitro assays have provided insights into the structure-activity relationships (SAR) of this class of compounds, guiding the design of more potent and selective derivatives. These efforts are part of a broader trend in medicinal chemistry to leverage boron's unique properties for therapeutic innovation.
The safety and toxicity profile of 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have also been subjects of recent investigation. While boron-containing compounds are generally well-tolerated, specific toxicological studies are essential to ensure their suitability for clinical use. Current data indicate that the compound has a favorable toxicity profile in preclinical models, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully characterize its safety in humans.
In conclusion, 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 956907-34-9) represents a versatile and promising compound in chemical biology and drug discovery. Its applications in synthetic chemistry, enzyme inhibition, and boron neutron capture therapy underscore its potential to contribute to the development of next-generation therapeutics. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in medicinal chemistry.
956907-34-9 (1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) Related Products
- 2034547-17-4(4-tert-butyl-N-{4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide)
- 754129-80-1(5-(Aminomethyl)pyridin-3-amine)
- 2172035-36-6(N-methyl-3-(3-methylbutan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2287288-22-4([3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
- 1421500-88-0(2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-(trifluoromethyl)pyridine)
- 2179444-45-0(1-[(4-Chlorophenyl)methyl]-4-(1-oxo-2-propen-1-yl)-2-piperazinone)
- 2580239-68-3(5-{(tert-butoxy)carbonylamino}-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid)
- 478033-68-0(3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone)
- 1808607-53-5(4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride)
- 306773-77-3(Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester)
